molecular formula C8H14N4OS B080317 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14068-83-8

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No. B080317
CAS RN: 14068-83-8
M. Wt: 214.29 g/mol
InChI Key: WPQPFGMASYMLNI-UHFFFAOYSA-N
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Description

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a compound that falls within the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. This category of compounds is known for its versatility in chemical reactions and potential applications in various fields due to its unique chemical structure.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including morpholinyl-ethyl variants, often involves the reaction of suitable precursors under controlled conditions. For example, the electrochemical synthesis method has been utilized for the synthesis of disulfides containing thiadiazole and morpholine units, showcasing the electrooxidation process of morpholinoaniline in the presence of thiols to form disulfide compounds (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those with morpholinyl-ethyl groups, is often analyzed using spectroscopic methods and X-ray crystallography. For instance, a study described the crystal structure of a thiadiazole derivative, providing insights into its molecular organization and how it interacts with lipid bilayers, indicating the importance of its structure for its function (Kluczyk et al., 2016).

Scientific Research Applications

Pharmacological Significance

Behavioral Pharmacology and Potential Therapeutic Uses Thiadiazole derivatives have been explored for their potential in treating anxiety and affective disorders. Research on specific 5-HT1B antagonists like AR-A000002, which shares structural similarity with thiadiazole compounds, demonstrated anxiolytic and antidepressant efficacy in various animal models. These findings underscore the potential utility of thiadiazole derivatives in developing treatments for mental health disorders (Hudzik et al., 2003).

Antimicrobial and Antitubercular Activities Thiadiazole and oxadiazole heterocycles are crucial scaffolds in medicinal chemistry due to their diverse pharmacological potential, including antimicrobial and antitubercular activities. These compounds have been identified as structural components of biological agents with significant activity against a range of microbial pathogens, suggesting their importance in developing new antimicrobial therapies (Lelyukh, 2019).

Antioxidant Properties Research into the antioxidant activity of thiadiazole derivatives indicates their potential in mitigating oxidative stress-related conditions. Analytical methods for determining antioxidant activity highlight the relevance of these compounds in various applications, including food engineering and pharmaceuticals (Munteanu & Apetrei, 2021).

Chemical and Synthetic Applications

Synthetic Methods and Biological Significances The synthesis and significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, focusing on their pharmaceutical significance against fungal and bacterial strains. This underscores the versatility of thiadiazole derivatives in organic synthesis and their potential as lead compounds in drug discovery (Yusuf & Jain, 2014).

Advanced Heterocyclic Systems The integration of thiadiazole or oxadiazole core with various heterocycles has been shown to lead to a synergistic effect in many cases, emphasizing the importance of these scaffolds in the construction of drug-like molecules with potential applications in medicine (Lelyukh, 2019).

properties

IUPAC Name

5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPFGMASYMLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390367
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

CAS RN

14068-83-8
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-chloro-ethyl)-[1,3,4]thiadiazol-2-ylamine (54a) (2.5 g, 15.3 mmol), morpholine (2.67 g, 30 mmol) and sodium iodide (0.15 g) is heated with stirring in toluene at 80° C. After adding triethylamine (2.13 ml, 15.3 mmol) heating is continued for an additional 4 hours. The solvent is removed and the residue is partitioned between water (pH 13) and n-butanol. The organic extract is dried (MgSO4) and the solid is removed to afford the titled compound as a yellow solid.
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2.13 mL
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Synthesis routes and methods II

Procedure details

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